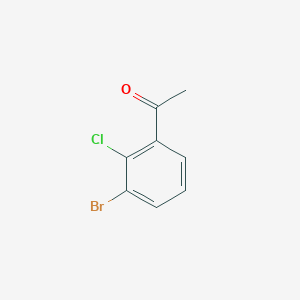

1-(3-Bromo-2-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQYDIUKOZQSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295879 | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-62-6 | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromo-2-chlorophenyl)ethanone CAS number and properties

An In-depth Technical Guide to 1-(3-Bromo-2-chlorophenyl)ethanone: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone of significant interest to researchers in synthetic and medicinal chemistry. This document delves into its core physicochemical properties, outlines a plausible synthetic pathway, explores its chemical reactivity, and discusses its potential as a key building block in the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a disubstituted acetophenone derivative. The strategic placement of chloro and bromo substituents on the phenyl ring, adjacent to the acetyl group, creates a unique electronic and steric environment that dictates its reactivity and utility as a chemical intermediate.

Chemical Identifier:

-

CAS Number: 161957-62-6

Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | |

| Physical Form | Liquid (at room temperature) | |

| Purity | Typically ≥98% | |

| InChI Key | XNQYDIUKOZQSOM-UHFFFAOYSA-N | |

| Storage | Store in a dark, dry place at room temperature under inert atmosphere. |

Synthesis Pathway: A Strategic Approach

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning regarding the order of substituent introduction. A plausible and efficient laboratory-scale synthesis involves the Friedel-Crafts acylation of a commercially available substituted benzene.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The directing effects of the chloro (ortho-, para-directing) and bromo (ortho-, para-directing) groups are considered. The primary site of acylation is expected to be para to the chlorine and meta to the bromine, which is sterically hindered. The second most likely position is para to the bromine atom, yielding the desired product.

Materials:

-

1-Bromo-2-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 1-bromo-2-chlorobenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the aluminum chloride complexes.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Causality and Justification: The use of a strong Lewis acid like AlCl₃ is essential to activate the acetyl chloride for electrophilic aromatic substitution. Anhydrous conditions are critical as water would deactivate the catalyst. The acidic workup ensures the removal of the catalyst and any basic byproducts. This general approach is a standard and reliable method for synthesizing aryl ketones.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional domains: the ketone group and the substituted aromatic ring.

Caption: Key reactivity pathways for this compound.

Reactivity at the Ketone Group:

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This opens pathways to chiral ligands and other alcohol derivatives.

-

α-Position Reactivity: The protons on the methyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various reactions, including further halogenation (e.g., with excess bromine) or aldol condensations.[2]

-

Olefinations: Reactions like the Wittig reaction can convert the carbonyl group into a carbon-carbon double bond, providing access to a wide range of substituted styrenes.[2]

Reactivity involving the Halogenated Ring:

-

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This is arguably its most significant feature, allowing for the facile introduction of aryl, alkyl, alkynyl, or amino groups at the 3-position. The versatility of these reactions is a cornerstone of modern drug discovery.[3]

-

Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich, the presence of the electron-withdrawing acetyl group can facilitate SNAr reactions, particularly under forcing conditions or with potent nucleophiles, potentially displacing the bromine or chlorine atom.

Applications in Drug Development

Substituted acetophenones are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for complex molecular architectures. While direct applications of this specific molecule are not widely published, its isomers and related structures are instrumental in synthesizing bioactive compounds.

-

Scaffold for API Synthesis: This molecule serves as a key intermediate. For instance, related bromo-chloro-phenyl ethanone derivatives are used in the synthesis of active pharmaceutical ingredients (APIs) for anti-inflammatory and anti-cancer therapies.[4] The bromine atom acts as a "handle" for introducing further complexity via cross-coupling reactions.

-

Probing Receptor Binding Pockets: In drug design, halogen atoms are often used to probe interactions within protein binding sites. The specific positioning of bromine and chlorine can influence binding affinity and selectivity through halogen bonding and hydrophobic interactions.

-

Example from an Isomer: The related compound 2-Bromo-1-(3-chlorophenyl)ethanone has been investigated as a selective agonist for the Cannabinoid receptor type 2 (CB2).[3] The activation of this receptor is linked to immunomodulatory and anti-inflammatory responses, suggesting potential therapeutic applications in treating neuroinflammation, which is implicated in disorders like schizophrenia.[3] This highlights the potential for molecules derived from the this compound core to exhibit significant biological activity.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a controlled laboratory environment.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its distinct reactivity, conferred by the ketone functional group and the strategically halogenated aromatic ring, makes it an important intermediate for constructing complex molecules. Its primary utility lies in its potential for modification via modern synthetic methods, particularly palladium-catalyzed cross-coupling, enabling the rapid diversification of scaffolds for drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

-

PubChem. 2-Bromo-3'-chloroacetophenone Compound Summary. [Link]

-

Chemcasts. Thermophysical Properties of 2-Bromo-1-(3-chlorophenyl)ethanone. [Link]

-

PubChem. 1-(3-Bromo-2-pyridinyl)-2-(3-chlorophenyl)ethanone Compound Summary. [Link]

- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

The Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. [Link]

-

ResearchGate. Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives. [Link]

-

LinkedIn. 1-(4-Bromo-2-Chlorophenyl)Ethanone Market Size, Share | Global Research. [Link]

-

PubChem. 1-(3-Bromo-5-chlorophenyl)ethanone Compound Summary. [Link]

-

Sigma-Aldrich. This compound (Chinese). [Link]

Sources

- 1. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2 [smolecule.com]

- 4. globalgrowthinsights.com [globalgrowthinsights.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

Physicochemical properties of 1-(3-Bromo-2-chlorophenyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-2-chlorophenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone, a class of compounds that serves as a cornerstone in synthetic organic chemistry. Its molecular architecture, featuring a phenyl ring substituted with bromo, chloro, and acetyl groups, offers multiple reactive sites. This structural complexity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence and position of the two distinct halogen atoms—bromine and chlorine—allow for selective functionalization, enabling chemists to build intricate molecular frameworks through controlled, stepwise reactions.[1]

This guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in research and development. The document synthesizes available data, outlines methodologies for its characterization, and provides insights into its handling and reactivity.

Chemical Identity and Structure

Accurate identification is paramount for ensuring the validity of experimental results and for regulatory compliance. The fundamental identifiers for this compound are detailed below.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 161957-62-6 | |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | [2] |

| Synonyms | Not specified in search results |

The structural arrangement of the atoms dictates the compound's chemical behavior and physical properties. The acetyl group is attached to a benzene ring which is substituted with a chlorine atom at position 2 and a bromine atom at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological environments. While specific experimental data for this compound is limited in the provided search results, we can infer some properties and present data for a closely related isomer, 2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2), for comparative purposes. It is crucial to note that isomers can have significantly different properties.

| Property | Value (for 2-Bromo-1-(3-chlorophenyl)ethanone) | Source |

| Physical State | Solid, Needles | [2] |

| Melting Point | 39.5 - 40 °C | [2] |

| Boiling Point | Data not available | [3] |

| Solubility | Soluble in alcohol | [2] |

The solid state at room temperature is expected for a molecule of this size and polarity. The melting point of the isomer is relatively low, suggesting moderate intermolecular forces. The solubility in alcohol indicates a degree of polarity compatible with polar organic solvents.

Experimental Protocols for Property Determination

To ensure data integrity, standardized protocols must be employed. The following sections detail methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a substance's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid. This method is chosen for its accuracy and requirement for only a small amount of sample.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of the isomeric compound (~40°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation. This protocol provides a systematic approach to assessing solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Sample Preparation: Approximately 10 mg of this compound is weighed into separate test tubes.

-

Solvent Addition: 1 mL of a selected solvent is added to a test tube.

-

Observation: The mixture is agitated using a vortex mixer for 1 minute at ambient temperature.

-

Classification: The solubility is classified based on visual inspection:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Caption: Workflow for Basic Physicochemical Characterization.

Spectroscopic Profile

Spectroscopic data provides direct insight into the molecular structure. While specific spectra for this compound were not found, data for the isomer 2-Bromo-1-(3-chlorophenyl)ethanone indicates key expected features.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1710 cm⁻¹ is expected, which is characteristic of the C=O (carbonyl) stretching vibration in an aryl ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would likely appear as multiplets in the δ 7.2–8.4 ppm range. The methyl protons of the acetyl group would appear as a singlet further upfield.

-

¹³C NMR: The carbonyl carbon would give a characteristic signal in the downfield region of the spectrum (typically >190 ppm).

-

Safety and Handling

Based on GHS classifications for isomeric and related compounds, this compound should be handled with care.[4] It is predicted to be an irritant.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal and agricultural chemistry. Its physicochemical properties are consistent with a halogenated aromatic ketone. While specific experimental data for this particular isomer is sparse, characterization can be performed using standard laboratory protocols. Due to its irritant nature, appropriate safety precautions are essential during handling and use. Further research to fully characterize this compound would be beneficial for its broader application.

References

- MySkinRecipes. (n.d.). 1-(2-Bromo-3-chlorophenyl)ethanone.

- Sigma-Aldrich. (n.d.). This compound.

- Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-1-(3-chlorophenyl)ethanone.

- Sigma-Aldrich. (n.d.). This compound | 161957-62-6.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-bromophenyl)- (CAS 2142-63-4).

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.

- Smolecule. (2023). Buy 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2.

- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone.

- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.

- ECHEMI. (n.d.). 2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets.

- BLDpharm. (n.d.). 41011-01-2|2-Bromo-1-(3-chlorophenyl)ethanone.

Sources

- 1. 1-(2-Bromo-3-chlorophenyl)ethanone [myskinrecipes.com]

- 2. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 41011-01-2|2-Bromo-1-(3-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(3-Bromo-2-chlorophenyl)ethanone: Structure, Synthesis, and Spectroscopic Analysis

This guide provides a comprehensive technical overview of 1-(3-bromo-2-chlorophenyl)ethanone, a halogenated aromatic ketone of interest to researchers in synthetic chemistry and drug development. We will delve into its precise chemical structure and nomenclature, outline a robust synthetic protocol based on established chemical principles, and provide a detailed interpretation of its expected spectroscopic characteristics for structural verification.

Core Identity: Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature

The unambiguous name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound . The name is derived as follows:

-

ethanone : Indicates a two-carbon ketone, with the carbonyl group at position 1.

-

1-(...phenyl) : Signifies that the ethanone moiety is attached at its first carbon to a phenyl ring.

-

3-Bromo-2-chloro : Specifies the substituents on the phenyl ring. The point of attachment of the ethanone group is designated as position 1 of the ring, with the chloro group at the adjacent (ortho) position 2 and the bromo group at position 3.

Common synonyms include 3-Bromo-2-chloroacetophenone, and its unique CAS Registry Number is 161957-62-6.

Molecular Structure and Electronic Profile

This compound possesses a molecular formula of C₈H₆BrClO. The structure consists of an acetophenone core where the phenyl ring is di-substituted with bromine and chlorine atoms ortho and meta to the acetyl group, respectively.

The substituents significantly influence the electron density and reactivity of the aromatic ring:

-

Acetyl Group (-COCH₃) : This is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. It acts as a meta-director in electrophilic aromatic substitution reactions.

-

Halogens (-Cl, -Br) : These substituents exhibit a dual electronic effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing due to electron donation via resonance (+R) from their lone pairs.

The interplay of these electronic effects and the steric hindrance from the ortho-chloro group governs the molecule's overall reactivity and synthetic utility as a chemical intermediate.

Synthetic Strategy: Friedel-Crafts Acylation

The most logical and well-established method for preparing aromatic ketones like this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction provides a direct route to introduce an acyl group onto an aromatic ring.

Rationale for Method Selection

The Friedel-Crafts acylation is selected for its high efficiency and predictability in forming C-C bonds with aromatic systems.[3] Unlike the related Friedel-Crafts alkylation, the acylation has the distinct advantage of avoiding poly-substitution. The product, an aryl ketone, is deactivated towards further acylation, ensuring a mono-acylated product is predominantly formed.[3] The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide or anhydride using a strong Lewis acid catalyst.[2]

Experimental Protocol: Synthesis from 1-Bromo-2-chlorobenzene

This protocol describes the synthesis using 1-bromo-2-chlorobenzene and acetyl chloride with an aluminum chloride catalyst.

Materials:

-

1-Bromo-2-chlorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 6M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard reflux and extraction glassware

Procedure:

-

Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise to the cold DCM with stirring to form a suspension. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst. The reaction is exothermic, necessitating initial cooling to control the rate.

-

Acylium Ion Formation: Add acetyl chloride dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C. Allow the mixture to stir for 20-30 minutes. Causality: This step allows for the formation of the reactive electrophile, the acylium ion (CH₃CO⁺), via a complex with AlCl₃.

-

Aromatic Substrate Addition: Add 1-bromo-2-chlorobenzene dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not rise above 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl. Causality: This step decomposes the aluminum chloride-ketone complex and neutralizes any remaining catalyst. The process is highly exothermic and releases HCl gas, requiring caution and a well-ventilated fume hood.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine. Causality: This aqueous work-up removes water-soluble byproducts and unreacted reagents.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Synthetic Workflow Diagram

Sources

A Technical Guide to the Spectral Analysis of 1-(3-Bromo-2-chlorophenyl)ethanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 1-(3-Bromo-2-chlorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. While experimental spectra for this specific molecule are not publicly available, this guide leverages advanced predictive modeling and comparative analysis with structurally similar compounds to provide a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Analytical Overview

This compound is a halogenated acetophenone derivative with the molecular formula C₈H₆BrClO. Its structure presents a unique substitution pattern on the aromatic ring, which gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in synthetic pathways.

This guide will provide a detailed interpretation of the predicted ¹H NMR and ¹³C NMR spectra, a thorough analysis of the expected infrared absorption bands, and a plausible fragmentation pattern in mass spectrometry. Each section includes a detailed, field-proven experimental protocol for data acquisition, grounding the predictive analysis in practical laboratory methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, NMR provides definitive information about the electronic environment of each proton and carbon atom.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the halogens.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet of doublets | 1H | Ar-H |

| ~ 7.40 | Triplet | 1H | Ar-H |

| ~ 7.25 | Doublet of doublets | 1H | Ar-H |

| ~ 2.60 | Singlet | 3H | -COCH₃ |

Interpretation:

-

Aromatic Protons (δ 7.25-7.65 ppm): The three protons on the phenyl ring will appear as a complex multiplet system. Due to the substitution pattern, they are chemically non-equivalent and will exhibit spin-spin coupling with each other. The proton ortho to the bromine and meta to the carbonyl will likely be the most downfield.

-

Methyl Protons (δ ~2.60 ppm): The three protons of the methyl group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl group. This is consistent with data for acetophenone, which shows this signal at approximately 2.61 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197.0 | C=O |

| ~ 140.0 | Ar-C (quaternary) |

| ~ 135.0 | Ar-C (quaternary) |

| ~ 133.0 | Ar-CH |

| ~ 131.0 | Ar-CH |

| ~ 128.0 | Ar-CH |

| ~ 125.0 | Ar-C (quaternary) |

| ~ 29.0 | -COCH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~197.0 ppm): The carbonyl carbon is significantly deshielded and appears far downfield, which is a characteristic feature of ketones[1][2].

-

Aromatic Carbons (δ 125.0-140.0 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing bromine and chlorine atoms will be influenced accordingly. The carbon bearing the acetyl group will also be a downfield quaternary signal.

-

Methyl Carbon (δ ~29.0 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR[3][4].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial[3][5].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[4][5].

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is appropriate for the spectrometer's probe[3].

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability[3].

-

Shim the magnetic field to achieve maximum homogeneity and resolution[3].

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans).

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram: NMR Workflow

Caption: Standard workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| ~ 1700 | Strong, Sharp | C=O stretch | Ketone |

| ~ 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| ~ 1250 | Medium | C-C(=O)-C stretch | Acetyl Group |

| ~ 800-600 | Strong | C-Cl, C-Br stretch | Halogens |

Interpretation:

-

C=O Stretch (~1700 cm⁻¹): The most prominent peak in the spectrum will be the strong, sharp absorption from the carbonyl group of the ketone. For acetophenone, this band appears around 1691 cm⁻¹[6]. The presence of electron-withdrawing halogens on the ring may slightly shift this frequency.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): These bands, often appearing as a set of sharp absorptions, are indicative of the benzene ring.

-

C-Halogen Stretches (below 800 cm⁻¹): The vibrations corresponding to the C-Cl and C-Br bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid sample of this compound directly onto the ATR crystal.

-

Acquire a background spectrum of the clean, empty ATR setup.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum Data (Electron Ionization):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 232, 234, and 236 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Key Fragment Ions:

-

[M-CH₃]⁺ (m/z 217, 219, 221): Loss of a methyl radical from the molecular ion, resulting in a stable acylium ion.

-

[C₇H₃BrCl]⁺ (m/z 189, 191, 193): Loss of a ketene molecule (CH₂=C=O) from the molecular ion.

-

[CH₃CO]⁺ (m/z 43): A prominent peak corresponding to the acetyl cation.

-

Diagram: Plausible Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Use a gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization (EI) source.

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation and peak shape.

-

Set the MS parameters, including an electron energy of 70 eV, which is standard for generating reproducible fragmentation patterns and for comparison with spectral libraries[7][8].

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC.

-

The compound will be separated on the GC column and then enter the MS source.

-

The mass spectrometer will scan a range of m/z values to detect the molecular ion and fragment ions.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

-

Conclusion

This technical guide provides a comprehensive spectral characterization of this compound based on predictive data and established spectroscopic principles. The predicted NMR, IR, and MS data offer a detailed fingerprint of the molecule, which is invaluable for its unambiguous identification and for quality control in a research or industrial setting. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This synthesis of predictive analysis and practical methodology serves as a robust resource for scientists working with this and related compounds.

References

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Jones, R. N., et al. "THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry, vol. 35, no. 1, 1957, pp. 63-71. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. The Royal Society of Chemistry. [Link]

-

Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. The Royal Society of Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 1-(3-Bromo-2-chlorophenyl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Bromo-2-chlorophenyl)ethanone (CAS No. 161957-62-6), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, key suppliers, and critical technical data to support its effective procurement and application in complex synthetic workflows.

Navigating Isomeric Complexity: Accurate Compound Identification

It is crucial to distinguish this compound from its isomers, which are also commercially available and may be retrieved in broad searches. The correct identification is paramount for the successful execution of synthetic routes.

Table 1: Isomer Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 161957-62-6 | C₈H₆BrClO | 233.49 |

| 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2 | C₈H₆BrClO | 233.49 |

| 1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | C₈H₆BrClO | 233.49 |

This guide will focus exclusively on This compound (CAS No. 161957-62-6) .

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various quantities, from milligrams to kilograms.

Table 2: Prominent Global Suppliers

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | 250 mg, 1 g, 5 g, 25 g, 100 g |

| BLDpharm | Custom | Inquire for details |

| Aribo Biotechnology | 98% | 250 mg, 1 g, 5 g, 25 g |

Please note that availability and purity may vary. It is recommended to contact suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

Technical Specifications and Quality Control

For researchers and drug development professionals, understanding the purity profile and analytical specifications of a starting material is critical for reaction optimization and regulatory compliance.

Table 3: General Technical Specifications

| Parameter | Specification |

| Appearance | Liquid |

| Purity (Typical) | ≥98% (by HPLC) |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| Storage | Keep in a dark place, sealed in dry, room temperature.[1] |

Analytical Characterization: A Self-Validating System

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structural integrity of the molecule. While a publicly available spectrum for this specific isomer is not readily found in the searched literature, related isomers have been characterized, indicating the expected regions for proton and carbon signals.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water, and UV detection.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Synthetic Pathways: Understanding the Origin

While a specific, detailed synthesis for this compound is not prevalent in the surveyed literature, the synthesis of related α-haloketones is well-documented. These methods generally involve the halogenation of a corresponding acetophenone. A plausible synthetic route would be the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 1-(3-Bromo-2-chlorophenyl)ethanone Derivatives

Abstract: The acetophenone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, often leading to enhanced biological activity.[3][4] This guide focuses on the 1-(3-bromo-2-chlorophenyl)ethanone core, a synthetically versatile starting material poised for the development of novel therapeutics. We will explore promising, under-leveraged research avenues for its derivatives, moving from foundational synthetic strategies to targeted applications in oncology, infectious diseases, and enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space and address unmet medical needs.

The Core Scaffold: Synthetic Versatility and Strategic Design

The this compound molecule serves as an ideal starting point for diversity-oriented synthesis.[5] Its ketone functional group is a reactive handle for a multitude of chemical transformations, while the di-halogenated phenyl ring provides a unique electronic and steric profile that can be exploited for specific target interactions. The primary avenues for derivatization stem from the reactivity of the acetyl group's α-protons and the carbonyl carbon.

Key Synthetic Transformation: The Claisen-Schmidt Condensation to Chalcones

One of the most powerful and direct synthetic routes for elaborating the acetophenone core is the Claisen-Schmidt condensation, which reacts the ketone with an aromatic aldehyde to form a chalcone, or 1,3-diphenyl-2-propen-1-one.[6][7] Chalcones themselves are a class of natural products with a vast range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] This reaction provides a straightforward method to generate a large library of derivatives by simply varying the aldehyde component.

Caption: Workflow for generating chalcone derivatives.

Gateway to Complexity: Synthesis of Heterocyclic Scaffolds

The chalcone derivatives, with their reactive α,β-unsaturated carbonyl system, are exceptional precursors for synthesizing a wide variety of heterocyclic compounds.[9] Furthermore, the parent ketone can be functionalized to directly form other heterocyclic systems. This opens up vast new areas of chemical space, as heterocycles are central to the structure of a majority of approved drugs.[10]

Caption: A logical workflow for anticancer agent development.

Data Presentation: Comparative Cytotoxicity

The results of a primary screen could be summarized in a table to easily identify the most potent and selective compounds.

| Compound ID | Derivative Type | R-Group (on Aldehyde) | MCF-7 IC50 (µM) [6][11] | NCI-H460 IC50 (µM) [8] | C6 Glioma IC50 (µM) [12] |

| BCP-CH-01 | Chalcone | 4-Dimethylamino | 5.2 | 8.1 | 7.5 |

| BCP-CH-02 | Chalcone | 4-Methoxy | 12.8 | 15.3 | 11.9 |

| BCP-CH-03 | Chalcone | 2,6-Dichloro | 2.1 | 3.5 | 1.8 |

| BCP-PZ-01 | Pyrazole | (from BCP-CH-01) | 3.8 | 4.9 | 4.2 |

| Cisplatin | Reference | N/A | 9.5 | 11.2 | 8.9 |

Note: Data are representative examples based on literature for similar compound classes and are for illustrative purposes.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and positive control (e.g., Cisplatin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Research Area II: Novel Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. [4]Halogenation is a proven strategy for enhancing the antimicrobial potency of various scaffolds. [3][13]Derivatives of this compound, particularly heterocyclic variants like triazoles and hydrazones, are promising candidates for development as antibacterial and antifungal agents. [10][14][15]

Scientific Rationale & Proposed Research

The core hypothesis is that the unique electronic properties conferred by the bromo- and chloro-substituents, combined with the diverse pharmacophores of accessible heterocyclic derivatives, can lead to potent inhibition of microbial growth.

Key Research Questions:

-

Can derivatives inhibit the growth of drug-resistant bacterial strains (e.g., MRSA, VRE)?

-

What is the spectrum of activity (Gram-positive, Gram-negative, fungal)?

-

For potent compounds, what is the likely mechanism of action (e.g., cell wall disruption, enzyme inhibition)? A key target in tuberculosis is the InhA enzyme, which has been successfully targeted by acetophenone derivatives. [14][16]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The primary screening data for antimicrobial activity is typically presented as MIC values, which represent the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound ID | Derivative Type | S. aureus MIC (µg/mL) [3] | E. coli MIC (µg/mL) [10] | C. albicans MIC (µg/mL) [3] |

| BCP-HZ-01 | Hydrazone | 16 | 64 | 32 |

| BCP-HZ-02 | Hydrazone | 8 | 32 | 16 |

| BCP-TR-01 | 1,2,3-Triazole | 4 | 16 | >64 |

| BCP-TR-02 | 1,2,3-Triazole | 2 | 8 | 32 |

| Ciprofloxacin | Reference (Bac.) | 0.5 | 0.015 | N/A |

| Fluconazole | Reference (Fun.) | N/A | N/A | 1 |

Note: Data are representative examples based on literature for similar compound classes and are for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying the in vitro antimicrobial activity of compounds. [3][10]

-

Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.

Research Area III: Targeted Enzyme Inhibitor Discovery

The acetophenone scaffold has proven to be an effective mimic of key biological residues, leading to the development of potent and selective enzyme inhibitors for a range of diseases. [17][18]The this compound core offers a unique starting point for designing inhibitors for neurodegenerative diseases, diabetes, and other metabolic disorders.

Scientific Rationale & Potential Targets

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Acetophenone derivatives have been shown to be highly potent and selective MAO-B inhibitors, with halogen substitutions being favorable for activity. [18][19]* α-Glucosidase Inhibition: α-Glucosidase inhibitors are oral anti-diabetic drugs. Dihydroxyacetophenone derivatives have demonstrated inhibitory activity far more potent than the standard drug, acarbose. [20]The bromo-chloro substitution pattern could be explored in this context.

-

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are the primary treatment for Alzheimer's disease. Acetophenone derivatives with alkylamine side chains have been designed as dual-binding AChE inhibitors. [21] The general approach involves rational design based on known inhibitor pharmacophores, synthesis of a focused library, in vitro enzyme inhibition assays, and computational docking to understand structure-activity relationships (SAR).

Caption: Pipeline for rational enzyme inhibitor development.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This protocol describes a generalized spectrophotometric assay for determining the IC50 of an inhibitor. [20]

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate (which produces a colored product upon enzymatic action), and the test inhibitor in a suitable buffer (e.g., phosphate buffer).

-

Incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing various concentrations of the test inhibitor. Include a control well with the enzyme and vehicle (no inhibitor). Incubate this mixture at the optimal temperature (e.g., 37°C) for a short period (10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the change in absorbance over time at the wavelength corresponding to the colored product. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a starting point rich with potential for medicinal chemistry and drug discovery. Its synthetic tractability, particularly towards the formation of chalcones and a diverse array of heterocyclic systems, provides a robust platform for generating novel chemical entities. The research avenues outlined in this guide—oncology, infectious disease, and enzyme inhibition—are supported by a strong body of literature on related halogenated acetophenones and offer clear, actionable strategies for investigation.

Future work should focus on a multi-parameter optimization of lead compounds identified from these initial screens. This includes evaluating their metabolic stability (ADME properties), assessing off-target effects, and, for the most promising candidates, advancing to in vivo efficacy studies in relevant animal models. The systematic exploration of derivatives from this scaffold is a compelling strategy for the development of next-generation therapeutics.

References

- The Diverse Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide. (2025). BenchChem.

- Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. (2020). Bentham Science.

- Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal.

- Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. RSC Publishing.

- Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. (n.d.). MedChemComm (RSC Publishing).

- Acetophenone as Building Block in Drug Synthesis. (2025). StudyRaid.

- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). RASĀYAN J. Chem.

- Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (n.d.). PMC - NIH.

- Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. (2022). PubMed Central.

- Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. AJOL.

- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC - PubMed Central - NIH.

- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (n.d.).

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Taylor & Francis Online.

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.). Molecules.

- Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. (2022). PubMed.

- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.

- Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. (2017).

- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.

- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Journal of the Indian Chemical Society.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH.

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N

- Halogenated Antimicrobial Agents to Combat Drug-Resistant P

- Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2016). Scholars Research Library.

- Halogenation as a tool to tune antimicrobial activity of peptoids. (2020).

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. app.studyraid.com [app.studyraid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Review of literature for 1-(3-Bromo-2-chlorophenyl)ethanone

An In-Depth Technical Guide to 1-(3-Bromo-2-chlorophenyl)ethanone for Advanced Research

Abstract

This technical guide provides a comprehensive review of this compound, a halogenated acetophenone derivative of significant interest in synthetic organic chemistry. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its spectroscopic characteristics, and presents a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Mechanistic insights into its formation and inherent reactivity are discussed, highlighting the influence of its unique substitution pattern. Furthermore, this guide explores its utility as a versatile intermediate for the construction of more complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. Safety protocols and handling guidelines are also provided to ensure its responsible use in a laboratory setting. This document is intended to serve as a critical resource for researchers, chemists, and professionals engaged in drug discovery and materials science.

Introduction and Significance

This compound (CAS No. 161957-62-6) is a substituted aromatic ketone that serves as a pivotal building block in organic synthesis. Its structure, featuring a phenyl ring functionalized with an acetyl group and two distinct halogen atoms (bromine and chlorine) in a specific ortho/meta relationship, imparts a unique profile of reactivity. The presence of the ketone carbonyl group, the acidic α-protons, and the differentially reactive C-Br and C-Cl bonds allows for a wide range of selective chemical transformations. This versatility makes it a valuable precursor for creating complex molecular scaffolds, which is a cornerstone of modern drug development and the synthesis of novel agrochemicals.[1] Understanding the synthesis, properties, and reactivity of this compound is therefore essential for chemists aiming to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally established through a combination of its physical properties and spectroscopic data.

Key Properties

A summary of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 161957-62-6 | |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room temperature, sealed in dry, dark place | |

| InChI Key | XNQYDIUKOZQSOM-UHFFFAOYSA-N |

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While specific spectra for this exact isomer are not widely published, the expected signals can be inferred from the analysis of closely related analogs and foundational principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct regions. A singlet integrating to 3 protons will appear in the upfield region (typically δ 2.5-2.7 ppm), corresponding to the methyl protons of the acetyl group. The aromatic region will display a more complex pattern due to the three adjacent protons on the substituted ring. A triplet would be expected for the proton at the 5-position, and two doublets (or doublets of doublets) for the protons at the 4- and 6-positions, likely in the δ 7.2-7.8 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal eight distinct signals. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (δ > 190 ppm). The methyl carbon will be found in the upfield region (δ ~25-30 ppm). The six aromatic carbons will appear in the typical range of δ 120-140 ppm, with the carbons directly attached to the halogens (C2 and C3) and the acetyl group (C1) being identifiable by their chemical shifts and coupling patterns.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band between 1680-1700 cm⁻¹ is the characteristic signal for the C=O stretch of an aryl ketone. Additional bands corresponding to C-H stretches of the aromatic ring and methyl group, as well as C=C stretching vibrations of the aromatic ring, will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4), which is a definitive signature for a molecule with this halogen combination. The base peak is often the acylium ion [M-CH₃]⁺ or the tropylium-like ion resulting from fragmentation.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[2] This electrophilic aromatic substitution reaction provides a reliable route to introduce the acetyl group onto the aromatic ring.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of anhydrous conditions is paramount, as the Lewis acid catalyst (AlCl₃) reacts violently with water, which would deactivate it and halt the reaction. The slow, controlled addition of reagents at low temperature manages the exothermic nature of the reaction. The acidic work-up is essential to decompose the aluminum chloride-ketone complex to liberate the final product.[3]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to maintain an inert atmosphere).

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).

-

Substrate Addition: Cool the stirred suspension to 0°C using an ice bath. Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the flask.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.[4]

-

Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and breaks up the aluminum complexes.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a liquid, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2]

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of the target ketone.

-

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion ([CH₃CO]⁺).

-

Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The acylation occurs predominantly at the position para to the chloro group (the 5-position) due to steric hindrance from the ortho-substituents.

-

Restoration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product. The AlCl₃ catalyst is regenerated in this step.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Reactivity map illustrating the key functional sites of the molecule.

-

Reactions at the Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo reactions such as the Wittig reaction to form alkenes or reductive amination to produce amines.

-

Reactions at the α-Position: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, including aldol condensations and alkylations. The α-position can also be halogenated under acidic or basic conditions.

-

Reactions on the Aromatic Ring: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position via reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination, leaving the C-Cl bond intact for potential subsequent transformations. This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.[6]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place to maintain its stability and purity.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its well-defined synthesis via Friedel-Crafts acylation and the distinct reactivity of its ketone and halogenated aromatic moieties make it an important tool for medicinal and materials chemists. The ability to perform selective transformations at its various functional sites provides a strategic advantage in the multi-step synthesis of complex target molecules. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this versatile chemical building block in their scientific endeavors.

References

-

PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-1-(3-chlorophenyl)ethanone. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Chemicool. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Bromo-3-chlorophenyl)ethanone. Retrieved from [Link]

Sources

Part 1: The Indispensable Role of Heterocyclic Scaffolds in Modern Drug Discovery

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Top 22 Advances in Heterocyclic Chemistry papers published in 2023 [scispace.com]

- 16. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 17. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 1-(3-Bromo-2-chlorophenyl)ethanone: An In-Depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract